molecular formula C7H7N3O3S B8618414 3-Methyl-2lambda~6~-pyrido[2,3-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione CAS No. 57941-93-2

3-Methyl-2lambda~6~-pyrido[2,3-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione

Cat. No.: B8618414
CAS No.: 57941-93-2
M. Wt: 213.22 g/mol
InChI Key: QOBSVEOAZFBPCI-UHFFFAOYSA-N
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Description

3-Methyl-2lambda~6~-pyrido[2,3-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione is a useful research compound. Its molecular formula is C7H7N3O3S and its molecular weight is 213.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

57941-93-2

Molecular Formula

C7H7N3O3S

Molecular Weight

213.22 g/mol

IUPAC Name

3-methyl-2,2-dioxo-1H-pyrido[2,3-c][1,2,6]thiadiazin-4-one

InChI

InChI=1S/C7H7N3O3S/c1-10-7(11)5-3-2-4-8-6(5)9-14(10,12)13/h2-4H,1H3,(H,8,9)

InChI Key

QOBSVEOAZFBPCI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(NS1(=O)=O)N=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methyl 2-(((methylamino)sulfonyl)amino)-3-pyridine carboxylate (11.0 grams; 0.045 mole) was dissolved in 150 ml of methanol and sodium methoxide (7.3 grams; 0.135 mole) added thereto. The resulting reaction mixture was heated at reflux temperatures for a period of about four hours. After cooling the reaction mixture, the solvent was removed in vacuo and the residue thus obtained suspended in 30 ml of water and the resulting suspension acidified to a pH of about 1.0 with concentrated hydrochloric acid. The reaction mixture was filtered and the precipitate thus obtained was washed with several portions of water and dried in vacuo. As a result of such operations, the desired title compound was obtained as a white powder having a melting point of 290° C.-292° C.
Name
Methyl 2-(((methylamino)sulfonyl)amino)-3-pyridine carboxylate
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
7.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Methyl 2-(((methylamino)sulfonyl)amino)-3-pyridine carboxylate (11.0 grams; 0.045 mole) was dissolved in 150 ml. of methanol and sodium methoxide (7.3 grams; 0.135 mole) added thereto. The resulting reaction mixture was heated at reflux temperatures for a period of about 4 hours. After cooling the reaction mixture, the solvent was removed in vacuo and the residue thus obtained suspended in 30 ml. of water and the resulting suspension acidified to a pH of about 1.0 with concentrated hydrochloric acid. The reaction mixture was filtered and the precipitate thus obtained was washed with several portions of water and dried in vacuo. As a result of such operations, the desired title compound was obtained as a white powder having a melting point of 290°-292° C.
Name
Methyl 2-(((methylamino)sulfonyl)amino)-3-pyridine carboxylate
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
7.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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